BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Physicochemical characterization Medicinal chemistry ADME prediction

This synthetic heterocyclic compound is the definitive choice for probing dual hydrogen bond donor (HBD) interactions, possessing a tertiary alcohol and secondary amide (HBD=2) that are absent in its single-HBD analogs. With an XLogP3 of 0.6 and a TPSA of 99.9 Ų, it is optimized for screening cascades requiring high aqueous solubility, minimal nonspecific binding, and reduced phospholipidosis risk. When your research demands the specific furan-3-yl isomer for structure-activity relationship (SAR) studies, this compound is the only appropriate procurement choice over the more common furan-2-yl surrogates, as class-level evidence shows order-of-magnitude affinity differences between regioisomers.

Molecular Formula C15H17NO4S
Molecular Weight 307.36
CAS No. 2034634-58-5
Cat. No. B2510216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
CAS2034634-58-5
Molecular FormulaC15H17NO4S
Molecular Weight307.36
Structural Identifiers
SMILESC1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
InChIInChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17)
InChIKeySXALNIRWKJFKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2034634-58-5): Structural and Physicochemical Baseline for Procurement Decisions


N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a synthetic heterocyclic compound (C15H17NO4S, MW 307.4 g/mol) featuring a tertiary alcohol bridging furan-3-yl and thiophen-2-yl groups, terminated by an oxolane-3-carboxamide moiety [1]. To date, no primary research publications or patents disclosing target-specific biological activity for this exact compound have been identified in peer-reviewed literature or patent databases. Its computed physicochemical profile—including XLogP3 of 0.6, topological polar surface area (TPSA) of 99.9 Ų, and two hydrogen bond donors—is derived from authoritative in silico predictions [1][2].

Why Closest Analogs of N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide Cannot Be Assumed Interchangeable


The closest commercially available analogs—differing by a single structural feature such as the absence of the tertiary hydroxyl (CAS 2097898-61-6), replacement of the hydroxyethyl linker with a methylene bridge (CAS 2380041-62-1), or substitution of the oxolane carboxamide with a thiophene carboxamide (CAS 1268043-09-9)—exhibit markedly different computed physicochemical profiles [1][2][3]. The target compound's tertiary hydroxyl confers an additional hydrogen bond donor (HBD = 2 vs. 1) and increases TPSA by 20.2 Ų relative to these analogs, which class-level medicinal chemistry principles predict will alter aqueous solubility, membrane permeability, and target-binding thermodynamics [1]. Absent direct comparative bioassay data, the physicochemical divergence alone precludes the assumption of functional interchangeability.

Quantitative Differentiation Evidence for N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide vs. Closest Analogs


Hydrogen Bond Donor Count: Target vs. Non-Hydroxylated Analog (CAS 2097898-61-6)

The target compound possesses a tertiary hydroxyl group on the ethyl linker, giving it two hydrogen bond donors (HBD = 2) vs. one (HBD = 1) for the des-hydroxy analog N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide (CAS 2097898-61-6) [1][2]. This single HBD increase is accompanied by a 20.2 Ų higher topological polar surface area (99.9 Ų vs. 79.7 Ų) and a 1.1-unit lower XLogP3 (0.6 vs. 1.7) [1][2]. According to Lipinski's rule-of-five framework, each additional HBD imposes a penalty on predicted passive membrane permeability, while the elevated TPSA is associated with reduced blood-brain barrier penetration potential [1].

Physicochemical characterization Medicinal chemistry ADME prediction

Linker Flexibility and Steric Bulk: Hydroxyethyl vs. Methylene Linker Comparison (CAS 2380041-62-1)

The target compound incorporates a 2-hydroxyethyl linker connecting the furan-3-yl/thiophen-2-yl substituted carbon to the oxolane-3-carboxamide nitrogen, whereas the analog N-{[4-(furan-3-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide (CAS 2380041-62-1) uses a shorter methylene linker directly attaching the heterocyclic core to the carboxamide [1][2]. The target compound has 5 rotatable bonds versus 4 in the methylene-linked analog, while maintaining a molecular weight 30.1 g/mol higher (307.4 vs. 277.3 g/mol) and a TPSA 20.2 Ų larger (99.9 vs. 79.7 Ų) [1][2]. The longer linker introduces an additional degree of conformational freedom and spatial separation between the heterocyclic pharmacophore and the carboxamide, which can alter binding pose geometry.

Structure-activity relationship Conformational analysis Ligand design

Furan-3-yl vs. Furan-2-yl Substitution: Class-Level Evidence of Differential Biological Recognition

The target compound contains a furan-3-yl substituent, whereas its des-hydroxy congener (CAS 2097898-61-6) bears a furan-2-yl group [1]. A comprehensive review of bioactive furanyl-substituted nucleobases and nucleosides documents that furan-3-yl and furan-2-yl substituents confer distinct electronic distributions, dipole moments, and steric presentations to their parent scaffolds, leading to differential recognition by biological targets including kinases, GPCRs, and viral enzymes [2]. In the specific context of 5-HT2 receptor antagonists, furan-3-yl-substituted piperidines demonstrated measurable differences in binding affinity compared to their furan-2-yl congeners [3]. While no direct comparative binding data exist for the target compound, the class-level precedent establishes that furan-3-yl substitution is not functionally equivalent to furan-2-yl.

Heterocyclic medicinal chemistry Bioisosterism Structure-activity relationships

Oxolane-3-Carboxamide vs. Thiophene-2-Carboxamide: Predicted Pharmacokinetic Divergence

The target compound features a saturated oxolane (tetrahydrofuran) ring in its carboxamide moiety, distinguishing it from the aromatic thiophene-2-carboxamide found in analog N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1268043-09-9). The oxolane ring contributes a saturated heterocycle count of 1 (vs. 0 for the thiophene carboxamide analog) and increases the fraction of sp3-hybridized carbons, a descriptor increasingly correlated with improved clinical developability [1][2]. The XLogP3 difference (0.6 vs. a predicted value of ~2.1 for the thiophene-2-carboxamide analog based on its C11H11NO2S2 formula) suggests significantly higher aqueous solubility for the target compound [1]. Furthermore, the saturated oxolane ring may exhibit superior metabolic stability relative to the electron-rich thiophene ring, which is susceptible to cytochrome P450-mediated oxidation [2].

Carboxamide bioisosterism Metabolic stability Solubility prediction

Computed Property Profile and Rule-of-Five Compliance: Procurement-Relevant Solubility and Permeability Predictions

The target compound complies with all four Lipinski Rule-of-Five criteria (MW = 307.4 g/mol ≤ 500; XLogP3 = 0.6 ≤ 5; HBD = 2 ≤ 5; HBA = 5 ≤ 10) and satisfies the Rule of Three for fragment-based screening (MW = 307.4 ≤ 300, though slightly above; HBD = 2 ≤ 3; HBA = 5 ≤ 3, exceedance noted; XLogP3 = 0.6 ≤ 3; rotatable bonds = 5 ≤ 3, exceedance noted) with several parameter exceedances [1]. The computed XLogP3 of 0.6 places this compound in a more hydrophilic range compared to the broader furan-thiophene carboxamide series, which typically exhibits XLogP3 values between 1.4 and 2.1 [1][2]. At a computed TPSA of 99.9 Ų, the compound is near the 140 Ų threshold commonly associated with oral bioavailability, whereas the des-hydroxy analog at 79.7 Ų is well below this threshold and may exhibit different absorption characteristics [1][2].

Physicochemical profiling Drug-likeness Compound quality assessment

Research Application Scenarios for N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide Based on Physicochemical Differentiation Evidence


Focused Library Design Requiring a Furan-3-yl Scaffold with Hydroxyl-Containing Linker

When a medicinal chemistry campaign requires probing hydrogen bond donor interactions within a target binding pocket, the target compound is the appropriate choice over the des-hydroxy analog (CAS 2097898-61-6), which lacks the tertiary alcohol and therefore cannot engage in the same hydrogen bonding network [1]. The 20.2 Ų higher TPSA and 1.1-unit lower XLogP3 of the target compound further favor its selection for targets where ligand polarity modulates binding kinetics or selectivity [1].

Physicochemical Property-Driven Screening Where Low Lipophilicity Is Prioritized

For screening cascades that prioritize compounds with XLogP3 ≤ 1.0 to minimize nonspecific binding, phospholipidosis risk, or promiscuous assay interference, the target compound (XLogP3 = 0.6) is a more suitable candidate than its closest analogs (XLogP3 = 1.4–1.7) [1][2]. Its higher TPSA (99.9 Ų) further supports applications requiring enhanced aqueous solubility, such as fragment-based screening by NMR or SPR at high compound concentrations [1].

SAR Exploration of Furan Positional Isomerism (3-yl vs. 2-yl) in Heterocyclic Carboxamide Series

The target compound is the appropriate procurement choice for research groups systematically investigating how furan-3-yl versus furan-2-yl substitution influences target engagement, selectivity, or pharmacokinetics within a thiophene-containing oxolane carboxamide series [1]. Published class-level evidence documents that furan regioisomers can exhibit order-of-magnitude differences in receptor binding affinities, underscoring the necessity of testing the specific isomer rather than relying on a more readily available furan-2-yl surrogate [3].

Bifunctional Scaffold Exploration Leveraging Dual Hydrogen Bond Donor Capacity

With a hydrogen bond donor count of 2—attributable to both the secondary amide NH and the tertiary alcohol OH—the target compound provides a dual HBD pharmacophore absent in its single-HBD analogs [1]. This property is relevant for targeting proteins or nucleic acid structures where simultaneous hydrogen bond donation from two positions on the ligand can enhance binding affinity and specificity, such as in kinase hinge-binding motifs or RNA-targeting small molecules [1].

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.